Benzeneethanamine, N-methyl-N-nitroso-
Description
Contextualization within the Class of N-Nitrosamine Compounds
Benzeneethanamine, N-methyl-N-nitroso- belongs to the N-nitrosamine class of compounds, which are characterized by a nitroso group bonded to an amine. ontosight.ai N-nitrosamines are not typically found in nature but can form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrites under acidic conditions. ontosight.ai
The general chemical structure of an N-nitrosamine is R1R2N-N=O. In the case of Benzeneethanamine, N-methyl-N-nitroso-, the R groups are a methyl group and a 2-phenylethyl group. The presence of the N-nitroso functional group is central to the chemical reactivity and biological activity of these compounds. Many N-nitrosamines are known to be potent mutagens and carcinogens in various animal species. ontosight.ai Their carcinogenicity is generally attributed to their metabolic activation into reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer. ontosight.ai
Historical Trajectory and Scientific Significance of N-Nitrosamine Research
The scientific inquiry into N-nitrosamines began in the mid-20th century. A pivotal moment in this research was the discovery in the 1950s that dimethylnitrosamine could induce liver tumors in rats. This finding spurred extensive research into the toxicology and carcinogenicity of a wide range of N-nitrosamine compounds.
Over the following decades, researchers identified the presence of N-nitrosamines in various consumer products, including certain foods, beverages, and tobacco products. This discovery raised public health concerns and led to regulatory actions to minimize exposure. The primary route of human exposure to preformed N-nitrosamines is through diet, although endogenous formation in the stomach from dietary precursors is also a significant pathway.
The scientific significance of N-nitrosamine research lies in its contribution to our understanding of chemical carcinogenesis. Studies on N-nitrosamines have been instrumental in developing and validating models of cancer induction and have provided critical insights into the metabolic activation of carcinogens and their interaction with cellular macromolecules like DNA. This body of research has also driven the development of sensitive analytical methods for the detection and quantification of these compounds in various matrices.
Research Imperatives and Scholarly Contributions concerning Benzeneethanamine, N-methyl-N-nitroso-
Recent research imperatives concerning N-nitrosamines have been significantly influenced by the discovery of N-nitrosamine impurities in pharmaceutical drugs. This has led to a class of impurities known as Nitrosamine (B1359907) Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API). Benzeneethanamine, N-methyl-N-nitroso- is relevant in this context as an N-nitroso derivative of a phenethylamine (B48288) structure, a moiety present in some pharmaceutical compounds.
Scholarly contributions related to Benzeneethanamine, N-methyl-N-nitroso- and similar compounds are focused on several key areas:
Carcinogenic Potency Assessment: A primary research focus is to determine the carcinogenic potency of specific N-nitrosamines to establish safe exposure limits. For Benzeneethanamine, N-methyl-N-nitroso-, research has indicated it to be a potent carcinogen.
Analytical Method Development: There is a continuous need for robust and sensitive analytical methods to detect and quantify trace levels of N-nitrosamine impurities in complex matrices like pharmaceutical products.
Understanding Formation and Mitigation: Research is ongoing to understand the chemical pathways through which NDSRIs form in drug products and to develop strategies to mitigate their formation during manufacturing and storage.
Structure-Activity Relationship Studies: By studying the carcinogenic potency of a wide range of N-nitrosamines, including Benzeneethanamine, N-methyl-N-nitroso-, researchers aim to build predictive models that can estimate the carcinogenic risk of new or unstudied N-nitrosamines based on their chemical structure.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 13256-11-6 |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Synonyms and Identifiers
| Type | Identifier |
| IUPAC Name | N-methyl-N-(2-phenylethyl)nitrous amide |
| Synonym | N-Nitroso-N-methyl-2-phenylethylamine |
| Synonym | Methylphenylethylnitrosamine |
| Synonym | Phenethylamine, N-methyl-N-nitroso- |
| PubChem CID | 83271 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVESHLVLHJKUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021003 | |
| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13256-11-6 | |
| Record name | N-Methyl-N-nitrosobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosomethyl-(2-phenylethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(nitroso)(2-phenylethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methylphenylethylnitrosamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYK7894FDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Reactivity of Benzeneethanamine, N Methyl N Nitroso
Intentional Synthesis Methodologies
The deliberate synthesis of Benzeneethanamine, N-methyl-N-nitroso- primarily involves the nitrosation of its secondary amine precursor, N-methyl-phenethylamine. This reaction introduces a nitroso group (-N=O) onto the nitrogen atom of the amine.
Nitrosation Reactions of Precursor Secondary Amines
The most common method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent. In the case of Benzeneethanamine, N-methyl-N-nitroso-, the precursor is N-methyl-phenethylamine. Various nitrosating agents can be employed for this transformation.
Nitrous acid (HNO₂), typically generated in situ from an alkali metal nitrite (B80452) (such as sodium nitrite, NaNO₂) and a strong acid (e.g., hydrochloric acid, HCl), is a widely used nitrosating agent. The reaction is generally carried out in an aqueous acidic medium. The electrophilic nitrosonium ion (NO⁺) or a related species generated under these conditions attacks the nucleophilic nitrogen of the secondary amine.
Alternative nitrosating agents include tert-butyl nitrite (TBN), which offers the advantage of performing the reaction under non-aqueous and neutral conditions, potentially improving the yield and simplifying the purification process for certain substrates. rsc.org Another approach involves the use of nitric oxide (NO) under pressure.
A study on the nitrosation of the structurally similar barley malt alkaloid, N-methyltyramine, in dilute acetic acid resulted in the formation of the corresponding N-nitroso derivative, suggesting that milder acidic conditions can also facilitate this reaction. nih.gov
Optimization of Reaction Conditions for Enhanced Yields
The efficiency of the nitrosation reaction is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance the yield of Benzeneethanamine, N-methyl-N-nitroso- include pH, temperature, and the choice of solvent and nitrosating agent.
For nitrosation using nitrous acid, the pH of the reaction medium is critical. The formation of the active nitrosating species is favored at acidic pH, typically between 3 and 4. However, at very low pH, the secondary amine precursor can be protonated, reducing its nucleophilicity and thereby decreasing the reaction rate. nih.gov Therefore, maintaining an optimal pH is crucial for maximizing the yield.
The reaction temperature is another important factor. Nitrosation reactions are often carried out at low temperatures (e.g., 0-5 °C) to minimize the decomposition of nitrous acid and to control the exothermic nature of the reaction.
The choice of solvent can also influence the reaction outcome. While aqueous media are common for reactions with nitrous acid, organic solvents may be employed with other nitrosating agents like tert-butyl nitrite, which can lead to cleaner reactions and easier product isolation. rsc.org The use of solvent-free conditions with tert-butyl nitrite has been reported as an efficient method for the synthesis of various N-nitrosamines, offering high yields and a simple work-up procedure. rsc.org
Table 1: Factors Influencing the Yield of Benzeneethanamine, N-methyl-N-nitroso- Synthesis
| Parameter | Influence on Reaction | Optimized Conditions (General) |
| pH | Affects the concentration of the active nitrosating species and the nucleophilicity of the amine. | Typically acidic (pH 3-4) for nitrous acid-mediated reactions. |
| Temperature | Controls the rate of reaction and the stability of the nitrosating agent. | Low temperatures (0-5 °C) are often preferred. |
| Nitrosating Agent | Determines the reaction conditions (aqueous vs. non-aqueous, acidic vs. neutral). | Choice depends on the desired reaction conditions and substrate compatibility. |
| Solvent | Influences the solubility of reactants and can affect the reaction pathway. | Aqueous for nitrous acid; organic or solvent-free for reagents like tert-butyl nitrite. |
| Concentration of Reactants | Stoichiometry affects the conversion of the starting material. | Typically, a slight excess of the nitrosating agent is used. |
Unintended Formation Mechanisms
Benzeneethanamine, N-methyl-N-nitroso- can also be formed unintentionally through various mechanisms, both within biological systems and in the environment.
In Vivo Formation from Amine and Nitrite Precursors
The formation of N-nitrosamines in the human body, particularly in the acidic environment of the stomach, is a well-documented phenomenon. nih.gov If the precursor secondary amine, N-methyl-phenethylamine, is ingested or endogenously present, it can react with nitrite sources to form Benzeneethanamine, N-methyl-N-nitroso-. Nitrite can be present in the diet from cured meats and some vegetables, or it can be formed by the reduction of dietary nitrate (B79036) by oral microflora.
While direct evidence for the in vivo formation of Benzeneethanamine, N-methyl-N-nitroso- is not available in the reviewed literature, a study demonstrated the in vivo formation of another nitrosamine (B1359907), N-nitroso-N-methylaniline, in mice after administration of the precursor amine and a nitrite source (amyl nitrite). nih.gov This provides a plausible model for the potential endogenous formation of Benzeneethanamine, N-methyl-N-nitroso-. The acidic conditions of the stomach provide a favorable environment for the formation of nitrous acid from nitrite, which can then react with secondary amines.
Formation as Byproducts in Chemical and Environmental Processes
N-nitrosamines can be formed as byproducts in various industrial and environmental settings where secondary amines and nitrosating agents coexist. For instance, in the rubber and metalworking industries, certain amines used as additives can react with nitrogen oxides present in the air or in other process chemicals to form nitrosamines.
The presence of N-methyl-phenethylamine as a potential contaminant or degradation product in certain chemical processes could lead to the formation of Benzeneethanamine, N-methyl-N-nitroso- if nitrosating agents are also present. Furthermore, N-nitrosamines can be found in tobacco smoke and certain food products, arising from the reaction of naturally occurring amines with nitrosating agents during processing or combustion.
Chemical Transformation Profiles
The chemical reactivity of Benzeneethanamine, N-methyl-N-nitroso- is largely dictated by the N-nitroso functional group. This group can undergo various transformations, including metabolic activation and degradation.
Based on the known metabolism of other N-nitrosamines, it is anticipated that Benzeneethanamine, N-methyl-N-nitroso- can be metabolically activated by cytochrome P450 enzymes in the liver. nih.gov This enzymatic process often involves α-hydroxylation, which is the hydroxylation of the carbon atom adjacent to the nitroso group. This leads to the formation of an unstable intermediate that can decompose to generate reactive electrophilic species, such as diazonium ions or carbocations. These reactive intermediates are capable of alkylating cellular macromolecules like DNA.
The degradation of N-nitrosamines in the environment can occur through various pathways, including photolysis and microbial degradation. For example, the degradation of N-nitrosodimethylamine (NDMA) can proceed through microbial oxidation. ethz.ch It is plausible that Benzeneethanamine, N-methyl-N-nitroso- could undergo similar degradation processes, although specific studies on this compound are lacking. The stability of N-nitrosamines can be highly variable, with some degrading relatively quickly while others are more persistent. freethinktech.com Denitrosation, the cleavage of the N-NO bond, is another potential transformation pathway, which would regenerate the parent secondary amine, N-methyl-phenethylamine. nih.gov
Oxidative Reactions and Product Characterization
The oxidation of N-nitrosamines can proceed through various pathways, primarily involving enzymatic processes or reactions with chemical oxidants. For N-alkyl-N-arylalkyl nitrosamines like Benzeneethanamine, N-methyl-N-nitroso-, two main sites are susceptible to oxidation: the α-carbon atoms of the alkyl groups and the aromatic ring.
Metabolic oxidation, often mediated by cytochrome P450 enzymes, typically occurs at the α-carbon of the alkyl substituents. This hydroxylation leads to the formation of an unstable α-hydroxy nitrosamine intermediate. In the case of Benzeneethanamine, N-methyl-N-nitroso-, this would likely involve either the methyl or the phenethyl group. The subsequent decomposition of this intermediate is expected to yield an aldehyde (formaldehyde or phenylacetaldehyde) and a reactive diazonium ion.
Chemical oxidation, depending on the reagent used, could also lead to the formation of the corresponding N-nitramine. Furthermore, the presence of the phenyl group introduces the possibility of electrophilic aromatic substitution reactions, such as nitration, on the benzene (B151609) ring, especially under strong oxidizing conditions. Characterization of these potential products would typically involve techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.
Table 1: Predicted Products of Oxidative Reactions of Benzeneethanamine, N-methyl-N-nitroso-
| Oxidative Pathway | Predicted Products |
| α-Hydroxylation (metabolic) | Formaldehyde (B43269), Phenylacetaldehyde (B1677652), Diazonium ions |
| N-Oxidation | N-methyl-N-nitro-benzeneethanamine |
| Aromatic Ring Oxidation | Hydroxylated and/or nitrated derivatives of Benzeneethanamine, N-methyl-N-nitroso- |
Reductive Pathways and Derived Products
The reduction of the nitroso group is a characteristic reaction of N-nitrosamines. This transformation can be achieved using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride), catalytic hydrogenation, or electrochemical methods.
The primary product of the reduction of Benzeneethanamine, N-methyl-N-nitroso- is expected to be the corresponding hydrazine, N-methyl-N-phenethylhydrazine. Under more vigorous reducing conditions, cleavage of the N-N bond can occur, leading to the formation of the parent secondary amine, N-methyl-benzeneethanamine, and ammonia or nitrogen gas. The specific products obtained would depend on the reaction conditions and the reducing agent employed.
Table 2: Predicted Products of Reductive Pathways of Benzeneethanamine, N-methyl-N-nitroso-
| Reductive Pathway | Predicted Products |
| Reduction of Nitroso Group | N-methyl-N-phenethylhydrazine |
| Reductive Cleavage of N-N Bond | N-methyl-benzeneethanamine, Ammonia/Nitrogen |
Nucleophilic Substitution Patterns
The electrophilicity of the atoms in the N-nitroso group is generally low. However, reactions with strong nucleophiles, particularly organometallic reagents like Grignard or organolithium compounds, can occur at the nitrogen atom of the nitroso group. This would lead to the formation of an intermediate that, upon workup, could yield substituted hydrazines.
Another potential site for nucleophilic attack, although less common for N-nitrosamines themselves, could be the α-carbons if they are activated. However, for Benzeneethanamine, N-methyl-N-nitroso-, direct nucleophilic substitution at the saturated carbon atoms of the methyl or phenethyl groups is not expected under normal conditions.
Denitrosation Kinetics and Mechanisms
Denitrosation, the removal of the nitroso group, is a key reaction of N-nitrosamines, particularly under acidic conditions. The mechanism typically involves protonation of the oxygen atom of the nitroso group, followed by nucleophilic attack on the nitrogen atom of the nitroso group. This leads to the cleavage of the N-N bond and the formation of the parent secondary amine and a nitrosating agent.
The kinetics of denitrosation are often influenced by the acidity of the medium and the presence of nucleophiles that can act as "nitrite traps." For N-alkyl-N-arylalkyl nitrosamines, the rate of denitrosation can be affected by the electronic and steric properties of the substituents on the nitrogen atom. In the case of Benzeneethanamine, N-methyl-N-nitroso-, the presence of the phenethyl group might influence the reaction rate compared to simpler dialkylnitrosamines. Detailed kinetic studies would be necessary to determine the specific rate constants and to fully elucidate the mechanism for this compound.
Metabolic Biotransformation and Enzyme Kinetics of Benzeneethanamine, N Methyl N Nitroso
Elucidation of Key Metabolic Pathways
The metabolic activation of N-nitrosamines is a prerequisite for their biological effects. mdpi.com The primary pathways involve oxidative reactions that destabilize the N-nitroso moiety, leading to the formation of reactive species capable of interacting with cellular macromolecules.
Alpha-Hydroxylation as a Primary Activation Pathway
The initial and rate-limiting step in the metabolic activation of most N-nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent (in the alpha-position) to the N-nitroso group. impactfactor.orgnih.gov This reaction is catalyzed by cytochrome P450 enzymes and is considered a crucial activation step. mdpi.com The product of this reaction is a highly unstable α-hydroxynitrosamine, or N-nitrosocarbinolamine, species. nih.gov For Benzeneethanamine, N-methyl-N-nitroso-, this can occur on either the methyl carbon or the methylene (B1212753) carbon of the phenylethyl group. This α-hydroxylation is a key determinant of carcinogenic potency; structural features that hinder this process tend to reduce biological activity.
Formation and Reactivity of Diazonium Ion Intermediates
Following their formation, the unstable α-hydroxynitrosamine intermediates undergo spontaneous, non-enzymatic decomposition. nih.gov This decomposition process generates an aldehyde (such as formaldehyde (B43269) from hydroxylation of the N-methyl group) and a corresponding diazohydroxide intermediate. mdpi.comnih.gov The diazohydroxide is also unstable and can subsequently lose a hydroxide (B78521) ion to form a highly electrophilic diazonium ion. mdpi.com These diazonium ions are potent alkylating agents that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA, forming covalent adducts that are central to the initiation of carcinogenesis. mdpi.com
Dealkylation Processes in Biological Systems
N-dealkylation, the removal of an N-alkyl group, is a major metabolic pathway for xenobiotics, including nitrosamines. nih.gov In the context of Benzeneethanamine, N-methyl-N-nitroso-, the process of α-hydroxylation directly leads to dealkylation. The spontaneous decomposition of the α-hydroxynitrosamine intermediate results in the cleavage of the carbon-nitrogen bond, releasing the alkyl group as an aldehyde and leaving behind a dealkylated product. nih.gov For instance, hydroxylation at the methyl group leads to N-demethylation, while hydroxylation at the phenylethyl group results in the loss of that moiety. This oxidative dealkylation is catalyzed by various CYP enzymes, with studies on structurally similar compounds implicating isoforms such as CYP2B6, CYP2C19, and CYP2D6 in these processes. nih.gov
Enzymatic Systems Governing Biotransformation
The biotransformation of N-nitrosamines is governed by a complex interplay of enzymatic systems, primarily located in the endoplasmic reticulum of cells, particularly in the liver.
Role of Cytochrome P450 Isozymes (e.g., CYP2E1) in Metabolism
The cytochrome P450 (CYP) superfamily of monooxygenases is the principal enzyme system responsible for the metabolic activation of N-nitrosamines. mdpi.com Several CYP isozymes can metabolize these compounds, but CYP2E1 is frequently identified as a major contributor to the activation of simple dialkylnitrosamines. nih.govclinpgx.org Studies on various nitrosamines have demonstrated the involvement of multiple P450s, including CYP2A6, CYP2B1, and others, indicating that substrate specificity can vary significantly. nih.govnih.gov The kinetic parameters of these enzymatic reactions differ between isozymes, reflecting varying affinities for the substrate. For example, CYP2E1 has been shown to exhibit a high affinity (low Km) for nitrosamines like N-nitrosodimethylamine. nih.gov
Table 1: Kinetic Parameters of CYP Isozymes in the Metabolism of Representative N-Nitrosamines Data is based on analogous N-nitrosamine compounds to illustrate typical enzymatic activity.
| N-Nitrosamine Substrate | CYP Isozyme | Km (µM) | Vmax (nmol product/min/nmol P450) |
| N-Nitrosodimethylamine (NDMA) | CYP2E1 | 7.5 | Not specified |
| N-Nitrosomethylaniline (NMA) | CYP2E1 | 5.0 | Not specified |
| N-Nitrosomethylaniline (NMA) | P450 2B1 | Not specified | 3.3 |
| N-Nitrosomethylaniline (NMA) | P450 2B2 | Not specified | 1.6 |
Influence of Co-factors (e.g., Cytochrome b5) on Enzymatic Activity
The catalytic activity of cytochrome P450 enzymes can be modulated by other proteins within the microsomal membrane, such as cytochrome b5. clinpgx.org Cytochrome b5 can influence P450-mediated reactions in a substrate- and isozyme-dependent manner, acting either as an allosteric effector or by donating the second electron in the catalytic cycle. clinpgx.orgnih.gov Specifically for CYP2E1-mediated reactions, including the metabolism of N-nitrosodimethylamine, cytochrome b5 has been shown to stimulate its activity. clinpgx.org This stimulatory effect appears to require the heme group of cytochrome b5, as the heme-free version (apo-b5) does not enhance product formation, suggesting a redox role. clinpgx.org The interaction is specific, relying on particular anionic residues on the surface of cytochrome b5 for effective coupling with CYP2E1.
Quantitative Enzyme Kinetics and Metabolic Activation Rates
The rate at which Benzeneethanamine, N-methyl-N-nitroso- is metabolized and bioactivated is governed by the principles of enzyme kinetics. The primary enzymes responsible for the metabolism of N-nitrosamines are the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov These enzymes catalyze the initial step in the bioactivation pathway, which is typically α-carbon hydroxylation. nih.govresearchgate.net Understanding the kinetic parameters of these enzymatic reactions is fundamental to assessing the potential for bioactivation.
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the substrate concentration and the initial velocity of the reaction. The two key parameters derived from this model are the Michaelis constant (K_m) and the maximum velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.
The metabolism of N-nitroso-N-methylaniline by purified rat cytochrome P450 2B1 and P450 2B2 has been investigated, with V_max values of 3.3 and 1.6 nmol HCHO/min per nmol P450, respectively. nih.gov For N-nitrosodimethylamine demethylase, the low K_m form of the enzyme, identified as cytochrome P450 2E1, exhibits K_m values in the range of 14 to 24 µM in various microsomal preparations. nih.gov In a study of a structurally related phenylethylamine derivative, N-methyl,N-propargyl-2-phenylethylamine, metabolism by CYP2B6 to form N-propargylphenylethylamine showed a K_m of 290 ± 70 μM and a V_max of 139 ± 16 ng/mL/min. nih.gov
Table 1: Representative Enzyme Kinetic Parameters for the Metabolism of Structurally Related N-Nitrosamines and Phenylethylamines
The unstable α-hydroxynitrosamine intermediate spontaneously decomposes to form an aldehyde and a diazonium ion. nih.gov The diazonium ion is a potent alkylating agent that can form covalent adducts with cellular macromolecules, including DNA, which is a critical event in the initiation of carcinogenesis. nih.gov
Therefore, a direct and positive correlation exists between the metabolic rate of an N-nitrosamine and its bioactivation potential. A higher rate of metabolism, as indicated by a higher V_max or a lower K_m (reflecting higher enzyme affinity and efficiency at low substrate concentrations), leads to a greater production of the reactive diazonium ion. Consequently, this enhances the potential for DNA alkylation and the associated toxicological outcomes.
The specific CYP enzymes involved in the metabolism of Benzeneethanamine, N-methyl-N-nitroso- will significantly influence its bioactivation potential. Different CYP isozymes exhibit varying catalytic efficiencies for nitrosamine (B1359907) metabolism. For larger nitrosamine molecules, enzymes other than CYP2E1, such as those from the CYP2A, CYP2B, CYP2C, and CYP3A families, may play a more prominent role. nih.gov The relative expression levels of these enzymes in different tissues can also contribute to organ-specific toxicity.
Toxicological Research Methodologies and Mechanistic in Vivo/in Vitro Studies
Design of In Vivo Carcinogenesis Bioassays
In vivo carcinogenesis bioassays are fundamental for determining the tumor-inducing potential of a chemical in a whole-organism setting. The design of these assays for N-nitroso compounds, including Benzeneethanamine, N-methyl-N-nitroso-, involves careful selection of animal models and exposure protocols to ensure the relevance and reliability of the findings.
Rodents, particularly rats and mice, are the most extensively used animal models in chemical carcinogenesis research due to their relatively short lifespans, well-characterized genetics, and the historical wealth of toxicological data available. nih.gov The N-nitroso class of compounds has been shown to induce cancer in a wide variety of animal species, with rats and mice being standard models for carcinogen bioassays initiated by agencies like the National Cancer Institute (NCI) and the National Toxicology Program (NTP). nih.gov
For Benzeneethanamine, N-methyl-N-nitroso-, the carcinogenicity was specifically demonstrated in rats. mdpi.com Studies have shown that this compound primarily induces hepatocellular carcinomas in this species, establishing the liver as a principal target organ. mdpi.com The selection of the rat model is supported by extensive research demonstrating the sensitivity of various rat strains to N-nitroso compounds. ca.gov While other species like hamsters and guinea pigs have been used for testing other N-nitrosamines, the rat remains a primary model for studying the carcinogenic effects of Benzeneethanamine, N-methyl-N-nitroso-. ca.gov
Genetically engineered mouse models, such as the FVB-Trp53 heterozygous mouse, have also been developed for short-term carcinogenicity studies of related N-nitroso compounds like N-methyl-N-nitrosourea (MNU). plos.orgnih.gov These models, which have a compromised p53 tumor suppressor gene, can offer accelerated detection of carcinogenic potential. plos.orgnih.gov
| Animal Model | Rationale for Use in N-Nitrosamine Studies | Specific Findings for Benzeneethanamine, N-methyl-N-nitroso- |
| Rats | High sensitivity to N-nitroso compounds; historical data availability; well-characterized physiology and genetics. nih.govca.gov | Demonstrated carcinogenicity; induction of hepatocellular carcinomas. mdpi.com |
| Mice | Commonly used in carcinogen bioassays; availability of transgenic models for accelerated studies. nih.govplos.org | Used for related N-nitroso compounds to study mechanisms and short-term carcinogenicity. nih.govnih.gov |
| Hamsters | Susceptible to tumors in specific organs like the nasal cavity, lung, and bladder from various N-nitrosamines. ca.gov | N/A |
The experimental design for in vivo bioassays includes specific exposure regimens that can influence tumor incidence and latency. These protocols are typically categorized as chronic or pulsed exposures.
Chronic Exposure: This regimen involves administering the test compound to animals over a significant portion of their lifespan. For Benzeneethanamine, N-methyl-N-nitroso-, a chronic exposure protocol involving administration in drinking water was used to establish its carcinogenicity in rats. mdpi.com This method mimics potential, continuous environmental or dietary exposure and is effective for inducing tumors with long latency periods.
Pulsed/Acute Exposure: This approach involves administering the compound in one or more large doses over a short period. While chronic studies are essential for identifying carcinogenic hazards, pulsed exposure studies are often employed to investigate mechanisms of toxicity and the persistence of DNA damage. For instance, studies on the related compound N-nitrosodimethylamine (NDMA) have used single oral administrations to assess the induction and repair of DNA damage in target organs like the lung and kidney over short time courses (e.g., 1 to 16 hours). nih.gov Similarly, a single intraperitoneal injection of N-methyl-N-nitrosourea has been used in 26-week studies to evaluate carcinogenicity in genetically modified mice. plos.orgnih.gov These protocols are valuable for understanding the initial molecular events in carcinogenesis.
| Exposure Regimen | Description | Application to Benzeneethanamine, N-methyl-N-nitroso- |
| Chronic | Continuous administration over a long duration (e.g., lifespan of the animal). | Administered in drinking water to rats to demonstrate induction of hepatocellular carcinomas. mdpi.com |
| Pulsed/Acute | Single or limited number of high-dose administrations over a short period. | Used for related N-nitrosamines to study mechanistic aspects like DNA damage and repair kinetics. nih.govnih.gov |
In Vitro Approaches for Mechanistic Elucidation
In vitro studies are indispensable for dissecting the molecular mechanisms of toxicity, providing data that complements in vivo findings without the use of whole animals. These approaches focus on metabolic activation, biomolecular interactions, and cellular responses.
The carcinogenicity of most N-nitrosamines, including Benzeneethanamine, N-methyl-N-nitroso-, is dependent on their metabolic activation into reactive electrophilic intermediates. mdpi.com In vitro systems are crucial for studying this bioactivation process.
Microsomal Preparations: The primary enzymes responsible for activating N-nitrosamines are the cytochrome P450 (CYP) mixed-function oxidases located in the endoplasmic reticulum of cells, particularly in the liver. nih.govresearchgate.net Liver microsomal fractions, which are vesicles containing these enzymes, are widely used in in vitro assays to metabolize the parent nitrosamine (B1359907) into its active form. nih.govnih.gov Studies comparing liver and lung microsomes have shown that different organs may possess distinct enzymatic capabilities for metabolizing nitrosamines. nih.gov
Cellular Systems: Primary cell cultures derived from target organs (e.g., liver, lung, kidney) offer a more integrated system for studying metabolism and subsequent toxicity, as they retain the cellular architecture and a broader range of metabolic enzymes. nih.gov These systems allow for the investigation of organ-specific metabolic activation and the resulting cytotoxic or genotoxic effects. nih.gov
Once metabolically activated, Benzeneethanamine, N-methyl-N-nitroso- produces a reactive electrophile that can interact with cellular macromolecules, most importantly DNA. mdpi.com
Biomolecular Interactions: The central mechanism of N-nitrosamine carcinogenicity involves the formation of DNA adducts. mdpi.com The reactive metabolite alkylates DNA bases, leading to the formation of adducts such as O⁶-methylguanine (O⁶-Me-Gua). mdpi.com This specific adduct is highly mutagenic because it can cause G-to-A transition mutations during DNA replication if not removed by cellular repair mechanisms. mdpi.com
Endpoint Responses: Several endpoints are measured in vitro to quantify the toxic effects of the compound.
Mutagenicity: The bacterial reverse mutation assay, or Ames test, is a standard method for assessing the mutagenic potential of chemicals. researchgate.net Many N-nitrosamines are potent mutagens in this system, typically requiring metabolic activation by a microsomal preparation (S9 fraction). nih.gov
Genotoxicity: Genotoxicity can be assessed by measuring direct DNA damage. The alkaline filter elution assay or the Comet assay are used to detect DNA single-strand breaks (SSBs), which are an indicator of DNA damage. nih.govdiffundit.com
Cytotoxicity: Cellular viability is often assessed using methods like the trypan blue exclusion assay to determine the concentration at which the compound causes cell death. nih.gov
| In Vitro Approach | Description | Key Findings for N-Nitrosamines |
| Metabolic Activation | Use of liver microsomes (S9) or primary cells to convert the parent compound into reactive metabolites. nih.govnih.gov | Activation is primarily mediated by cytochrome P450 enzymes. nih.govresearchgate.net |
| DNA Adduct Formation | Detection and quantification of covalent bonds formed between the reactive metabolite and DNA bases. | Formation of promutagenic adducts like O⁶-methylguanine is a key initiating event in carcinogenesis. mdpi.com |
| Mutagenicity Testing | Assessment of the ability to induce mutations, typically using the Ames test with bacterial strains. researchgate.net | Many N-nitrosamines are positive in the Ames test following metabolic activation. nih.gov |
| Genotoxicity Assays | Measurement of DNA damage, such as single-strand breaks, using techniques like the Comet assay. nih.govdiffundit.com | Induction of DNA damage is a common finding in target cells exposed to activated N-nitrosamines. nih.gov |
Pharmacokinetic and Toxicokinetic Assessment
Pharmacokinetic and toxicokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical. This information is vital for understanding its disposition in the body and for extrapolating findings from animal models to humans. While specific, detailed pharmacokinetic parameters for Benzeneethanamine, N-methyl-N-nitroso- are not extensively documented in the available literature, the general profile of N-nitrosamines has been well-characterized through studies of related compounds like NDMA.
Absorption and Distribution: Orally administered N-nitrosamines are generally absorbed rapidly and completely. nih.gov Following absorption, they are distributed throughout the body. Studies on some lipophilic nitrosamines have shown fairly even distribution with no preferential accumulation in specific tissues, including adipose tissue. nih.gov
Metabolism: Metabolism is the most critical factor in the toxicokinetics of N-nitrosamines and occurs primarily in the liver. nih.gov The key metabolic pathway is α-hydroxylation, catalyzed by CYP enzymes (e.g., CYP2E1 for NDMA). nih.gov This reaction is the rate-limiting step that initiates the conversion to a reactive alkylating agent. researchgate.net This metabolic process can be saturated at higher doses, meaning the clearance rate does not increase proportionally with the dose. nih.gov Other metabolic pathways, such as denitrosation, may also occur but are often considered minor detoxification routes. nih.gov
Excretion: The parent N-nitrosamine is typically cleared from the blood primarily via metabolism, with very little of the unchanged compound being excreted in the urine. nih.govnih.gov Metabolites of the compound are excreted, and analysis of urinary metabolites can provide insight into the metabolic pathways that were active in vivo. nih.gov
Pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vss), and elimination half-life (t½) have been determined for some N-nitrosamines like NDMA in various species, allowing for interspecies scaling and estimation of these parameters in humans. researchgate.net
Insufficient Data Available for Comprehensive Toxicological Profile of Benzeneethanamine, N-methyl-N-nitroso-
A comprehensive review of available scientific literature reveals a significant lack of specific in vivo and in vitro toxicological data for the chemical compound Benzeneethanamine, N-methyl-N-nitroso-. While research exists on the broader class of N-nitrosamines, detailed studies outlining the absorption, distribution, excretion, and elimination dynamics of this particular compound are not sufficiently available to construct a thorough and scientifically accurate article as requested.
General toxicological profiles of N-nitrosamines indicate that these compounds are often metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. However, the specific metabolic pathways, the extent of absorption, the patterns of tissue distribution, and the routes and rates of excretion are highly dependent on the specific chemical structure of each N-nitroso compound.
Studies on related but distinct compounds, such as N-nitrosomethylbenzylamine and N-nitrosomethylaniline, have shown that distribution can be widespread throughout the body and that metabolism is often rapid. For instance, N-nitrosomethylaniline has been observed to be fairly evenly distributed in the tissues of rats and is quickly metabolized. Similarly, research on N-nitrosomethylbenzylamine in rats has provided some insights into its clearance from the blood and excretion. However, direct extrapolation of these findings to Benzeneethanamine, N-methyl-N-nitroso- is not scientifically valid due to potential differences in their pharmacokinetic and toxicodynamic properties.
An in vitro study mentioning the metabolism of methyl(2-phenylethyl)nitrosamine (an alternative name for the compound of interest) in rat liver preparations was identified. This study focused on the kinetics of metabolism and comparison with other nitrosamines, but it did not provide the detailed data on absorption, distribution, or excretion pathways required for a complete toxicological assessment.
Without dedicated in vivo studies on Benzeneethanamine, N-methyl-N-nitroso-, it is not possible to provide specific details on its absorption and distribution patterns or its excretion pathways and elimination dynamics. The creation of data tables with detailed research findings, as requested, is therefore not feasible based on the currently accessible scientific literature. Further empirical research is required to elucidate the toxicological profile of this specific compound.
Advanced Analytical and Detection Methodologies for Benzeneethanamine, N Methyl N Nitroso
Comprehensive Sample Preparation Strategies for Diverse Matrices
The choice of a sample preparation technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix, which can range from environmental samples like water to complex food and biological matrices. nih.govoup.com The primary goals are to extract the target compound efficiently, concentrate it to detectable levels, and clean up the extract to minimize matrix interference. oup.com
Solid Phase Extraction (SPE) is a widely used technique for the extraction and concentration of nitrosamines from various samples, including water, food, and pharmaceutical products. americanlaboratory.comacs.orgchromatographyonline.com This method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. chromatographyonline.com
The selection of the sorbent is crucial for effective extraction. For nitrosamine (B1359907) analysis, common sorbents include coconut charcoal, strong cation-exchange functionalized polymers, and Florisil. americanlaboratory.comchromatographyonline.comthermofisher.com For instance, U.S. EPA Method 521 recommends using coconut charcoal cartridges for extracting nitrosamines from drinking water. americanlaboratory.comthermofisher.comacs.org The process typically involves conditioning the cartridge, loading the sample, rinsing the cartridge to remove impurities, and finally eluting the nitrosamines with a solvent like dichloromethane (B109758) (DCM). americanlaboratory.com Automated SPE systems can improve sample throughput, precision, and accuracy. americanlaboratory.com In the analysis of cough syrups, SPE with strong cation-exchange cartridges has been shown to provide matrix spike recoveries between 90–120%. chromatographyonline.com
Table 1: Typical SPE Parameters for N-Nitrosamine Extraction
| Parameter | Description | Example | Source(s) |
|---|---|---|---|
| Sorbent | The solid material that retains the analyte. | Activated coconut charcoal, Strong cation-exchange polymer, Florisil | americanlaboratory.com, thermofisher.com, chromatographyonline.com |
| Conditioning Solvents | Solvents used to prepare the sorbent for sample loading. | Dichloromethane (DCM), Methanol (B129727), Reagent Water | americanlaboratory.com |
| Sample Loading Rate | The flow rate at which the sample is passed through the cartridge. | 15 mL/min | americanlaboratory.com |
| Rinsing Solvent | Solvent used to wash away interfering compounds. | Reagent Water | americanlaboratory.com |
| Elution Solvent | Solvent used to desorb the analyte from the sorbent. | Dichloromethane (DCM), Dichloromethane-Ether mixture | americanlaboratory.com, oup.com |
Liquid-Liquid Extraction (LLE) is a traditional and fundamental sample preparation method based on the differential partitioning of a compound between two immiscible liquid phases. acs.orgscirp.org For the analysis of volatile nitrosamines in food matrices like cooked-out bacon fat or meat products, LLE using a solvent such as dichloromethane is a common approach. acs.orgscirp.orgresearchgate.net The procedure can be enhanced by techniques such as autoclaving the sample with a sodium hydroxide (B78521) solution prior to extraction to improve analyte recovery. scirp.org
A modern variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which is a miniaturized method offering high enrichment factors and reduced solvent consumption. bohrium.comnih.gov In DLLME, a mixture of an extraction solvent (e.g., chloroform) and a dispersive solvent (e.g., methanol) is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. Subsequent centrifugation separates the phases, and a small volume of the extractant phase is collected for analysis. nih.gov This method has been successfully applied to determine nitrosamines in water and cosmetic samples. bohrium.comnih.gov
Table 2: LLE and DLLME Conditions for N-Nitrosamine Analysis
| Technique | Parameter | Description | Example | Source(s) |
|---|---|---|---|---|
| LLE | Extraction Solvent | The organic solvent into which the analyte is partitioned. | Dichloromethane | scirp.org, researchgate.net |
| LLE | Sample Pre-treatment | Initial treatment to improve extraction efficiency. | Autoclaving with NaOH solution | scirp.org |
| DLLME | Extraction Solvent | The high-density organic solvent that forms micro-droplets. | Chloroform | nih.gov |
| DLLME | Dispersive Solvent | A water-miscible solvent that helps disperse the extraction solvent. | Methanol | bohrium.com, nih.gov |
| DLLME | Extraction Time | The duration of contact between the sample and the extraction mixture. | 28 minutes | bohrium.com |
Solid Phase Microextraction (SPME) is a solventless, rapid, and sensitive sample preparation technique. researchgate.netnih.gov It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix into the coating. For volatile compounds like many nitrosamines, headspace SPME (HS-SPME) is often preferred, where the fiber is exposed to the vapor phase above the sample. youtube.com This minimizes matrix effects and extends the life of the fiber. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov
The efficiency of SPME depends on factors such as the fiber coating material, extraction time and temperature, and sample pH. nih.govyoutube.com For nitrosamine analysis in water, polyacrylate-coated fibers have been used effectively. researchgate.net The technique has been shown to be significantly faster than other methods, with a total analysis time of around 1.25 hours for both extraction and detection. nih.gov Optimized HS-SPME methods have demonstrated excellent linearity and accuracy for the analysis of volatile nitrosamines in processed meat. youtube.com
Table 3: SPME Parameters for Volatile N-Nitrosamine Extraction
| Parameter | Description | Example Condition | Source(s) |
|---|---|---|---|
| Fiber Coating | The polymeric phase on the fiber that extracts the analytes. | Polyacrylate | researchgate.net |
| Extraction Mode | The method of exposing the fiber to the sample. | Headspace (HS-SPME) | youtube.com |
| Extraction Time | The duration the fiber is exposed to the sample/headspace. | Optimized for each analyte | youtube.com |
| Extraction Temperature | The temperature of the sample during extraction. | Optimized for each analyte | youtube.com |
| Desorption | Process of releasing analytes into the GC inlet. | Thermal desorption in GC injector | nih.gov |
Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. oup.comnih.gov Supercritical CO₂ is non-toxic, inexpensive, and its solvating power can be tuned by adjusting pressure and temperature. For the extraction of nitrosamines, methanol is sometimes added as a modifier to the CO₂ to enhance extraction efficiency. nih.gov
SFE has been successfully applied to extract nitrosamines from complex food matrices like fried bacon and smokeless tobacco. nih.govnih.govusda.gov The process involves placing the sample in an extraction vessel and pumping supercritical CO₂ through it. The extracted analytes are then depressurized and collected in a trap, which can be a solid sorbent like silica (B1680970) gel or Tenax, or a solvent. nih.govusda.gov SFE is noted for its rapidity, high recovery rates, and excellent repeatability, often proving superior to traditional methods like distillation or SPE for certain applications. nih.gov While Accelerated Solvent Extraction (ASE) also uses elevated temperature and pressure to rapidly extract analytes, SFE has been more prominently documented for nitrosamine analysis. nih.govsemanticscholar.org
Table 4: SFE Conditions for N-Nitrosamine Extraction
| Parameter | Description | Example Condition | Source(s) |
|---|---|---|---|
| Supercritical Fluid | The primary extraction solvent. | Carbon Dioxide (CO₂) | nih.gov, oup.com |
| Modifier | A co-solvent added to the supercritical fluid to alter its polarity. | Methanol (10%) | oup.com |
| Temperature | The temperature of the extraction oven. | 40 °C | usda.gov, oup.com |
| Pressure | The pressure at which the extraction is performed. | 10,000 psi (680 bar) | oup.com |
| Analyte Trap | The medium used to collect the extracted analytes post-extraction. | Silica gel SPE cartridge, Tenax GR | usda.gov, nih.gov |
High-Resolution Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate Benzeneethanamine, N-methyl-N-nitroso- from other co-extracted compounds before detection.
Gas Chromatography (GC) is the predominant technique for the analysis of volatile and semi-volatile N-nitrosamines. ccsknowledge.com The method involves injecting the sample extract into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. filab.fr The column contains a stationary phase that interacts differently with various compounds, causing them to separate based on their boiling points and polarities. ccsknowledge.com
A critical component of the analysis is the detector. For nitrosamine analysis, the Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector. filab.frchromatographyonline.com The TEA works by pyrolyzing the compounds eluting from the GC column, which cleaves the N-NO bond in nitrosamines. filab.frchromatographyonline.com The resulting nitric oxide (NO) radical reacts with ozone to produce excited nitrogen dioxide, which emits light upon decaying to its ground state. This light is detected by a photomultiplier tube, providing a signal that is highly specific to N-nitroso compounds. filab.frchromatographyonline.com
Mass Spectrometry (MS), particularly in tandem with another mass spectrometer (MS/MS), is also widely used for its high sensitivity and ability to provide structural confirmation. nih.govrestek.comb-cdn.net GC-MS/MS methods are often required for trace-level detection of nitrosamine impurities in pharmaceutical products. restek.comedqm.eu
Table 5: GC Operating Conditions for the Analysis of N-Nitrosamines
| Parameter | Description | Example Condition | Source(s) |
|---|---|---|---|
| Column | The stationary phase where separation occurs. | HP-5MS UI (5% diphenyl–95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | nih.gov |
| Carrier Gas | The mobile phase that carries the sample through the column. | Helium, Flow rate of 1 mL/min | nih.gov |
| Injection Mode | The method of introducing the sample onto the column. | Splitless | semanticscholar.org, nih.gov |
| Oven Program | The temperature gradient used to elute compounds. | Initial 40-50°C, ramped to 250-280°C | semanticscholar.org, nih.gov |
| Detector | The device used for analyte detection and quantification. | Thermal Energy Analyzer (TEA), Mass Spectrometry (MS, MS/MS) | filab.fr, chromatographytoday.com, edqm.eu |
Liquid Chromatography (LC)
Liquid chromatography (LC) stands as a cornerstone technique for the separation of N-nitrosamines from complex matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are particularly favored for their efficiency and resolving power. For the analysis of Benzeneethanamine, N-methyl-N-nitroso-, reversed-phase chromatography is the most common approach.
A typical HPLC/UHPLC system for the analysis of this compound would involve a C18 or other suitable stationary phase, providing a nonpolar environment for the separation. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile, with additives like formic acid to improve peak shape and ionization efficiency when coupled with mass spectrometry.
The selection of the column and mobile phase is critical to achieve adequate separation of Benzeneethanamine, N-methyl-N-nitroso- from other components in the sample matrix. The optimization of parameters such as flow rate, injection volume, and column temperature is essential for achieving robust and reproducible results.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C18, C8, or Phenyl-Hexyl | Provides a nonpolar medium for reversed-phase separation. |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid | Elutes the analyte from the column; formic acid aids in protonation for MS detection. |
| Flow Rate | 0.2 - 1.0 mL/min | Affects separation efficiency and analysis time. |
| Column Temperature | 25 - 40 °C | Influences retention time and peak shape. |
| Detection | UV or Mass Spectrometry | UV detection is possible, but MS is preferred for its sensitivity and selectivity. |
State-of-the-Art Spectrometric Detection Methods
Spectrometric methods, particularly when coupled with chromatographic separation, offer unparalleled sensitivity and selectivity for the detection of trace levels of N-nitrosamines.
Mass spectrometry is the definitive technique for the confirmation and quantification of Benzeneethanamine, N-methyl-N-nitroso-.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established method for the analysis of volatile and semi-volatile N-nitrosamines. For Benzeneethanamine, N-methyl-N-nitroso-, which is amenable to GC analysis, this technique provides excellent separation and sensitive detection. The compound is first vaporized and separated on a capillary column, typically with a nonpolar stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. Electron ionization (EI) is a common ionization technique used in GC-MS for N-nitrosamines. The photolysis of N-nitroso-N-methylphenethylamine has been studied using GC-MS for the analysis of the resulting products. cdnsciencepub.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile technique that has become the gold standard for the analysis of a wide range of N-nitrosamines, including those that are non-volatile or thermally labile. When analyzing Benzeneethanamine, N-methyl-N-nitroso-, LC-MS combines the separation power of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometry. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization sources used. Tandem mass spectrometry (MS/MS) is often employed to enhance selectivity and reduce background noise by monitoring specific precursor-to-product ion transitions.
High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is invaluable for the unambiguous identification of Benzeneethanamine, N-methyl-N-nitroso-, especially in complex matrices where isobaric interferences may be present. The high resolving power of these instruments helps to differentiate the target analyte from matrix components with very similar masses.
| Technique | Ionization Method | Key Advantages for Benzeneethanamine, N-methyl-N-nitroso- |
|---|---|---|
| GC-MS | Electron Ionization (EI) | Good for volatile nitrosamines, provides characteristic fragmentation patterns. |
| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | High sensitivity and selectivity, suitable for non-volatile compounds, reduces matrix effects. |
| LC-HR-MS | ESI, APCI | High mass accuracy for confident identification, elucidation of unknown impurities. |
Capillary electrophoresis-mass spectrometry is an alternative separation technique that offers high separation efficiency and short analysis times. For the analysis of polar and charged N-nitrosamines, CE-MS can be a valuable tool. While less common than LC-MS for routine N-nitrosamine analysis, its unique separation mechanism based on electrophoretic mobility can provide complementary information and resolve compounds that are difficult to separate by LC.
Supercritical fluid chromatography is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption compared to traditional LC. It is particularly well-suited for the separation of chiral compounds and can be applied to the analysis of a range of N-nitrosamines. Coupling SFC with mass spectrometry (SFC-MS) provides a sensitive and selective detection method.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Benzeneethanamine, N-methyl-N-nitroso-. While not typically used for routine quantification at trace levels due to its lower sensitivity compared to mass spectrometry, NMR provides detailed information about the molecular structure.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For Benzeneethanamine, N-methyl-N-nitroso-, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the ethyl chain, and the methyl protons attached to the nitrogen.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in Benzeneethanamine, N-methyl-N-nitroso- would give a distinct signal in the ¹³C NMR spectrum.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive structural elucidation. The structure of compounds related to N-nitroso-N-methylphenethylamine has been deduced from spectral data including NMR. cdnsciencepub.com
Method Validation and Quality Assurance in Analytical Research
The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated for Benzeneethanamine, N-methyl-N-nitroso-. A comprehensive method validation protocol for N-nitrosamine analysis typically includes the following parameters:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality assurance measures, such as the use of certified reference materials, internal standards, and participation in proficiency testing schemes, are essential for maintaining the quality and consistency of analytical results for Benzeneethanamine, N-methyl-N-nitroso-.
| Validation Parameter | Description | Typical Acceptance Criteria for Nitrosamine Analysis |
|---|---|---|
| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 |
| Accuracy (% Recovery) | Recovery of a known amount of spiked analyte. | 80 - 120% |
| Precision (% RSD) | Relative standard deviation of replicate measurements. | ≤ 15% |
| LOD | Lowest detectable concentration. | Signal-to-noise ratio ≥ 3 |
| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10 |
Parameters of Analytical Performance: Sensitivity, Selectivity, Accuracy, and Precision
The successful analysis of Benzeneethanamine, N-methyl-N-nitroso- at trace levels is critically dependent on the performance of the chosen analytical method. The key parameters—sensitivity, selectivity, accuracy, and precision—are fundamental to ensuring the reliability of the obtained data. nih.gov Modern analytical platforms, primarily hyphenated chromatographic and mass spectrometric techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for the analysis of N-nitrosamines due to their ability to meet the stringent requirements for these parameters. researchgate.netresearchgate.net
Sensitivity is a measure of the lowest concentration of an analyte that can be reliably detected. For N-nitrosamines, which are often present at parts-per-billion (ppb) or even lower levels, high sensitivity is paramount. ppd.com This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For many N-nitrosamines, LOQs in the range of 0.005 to 0.500 ppm have been reported, depending on the specific compound and the analytical technique employed. nih.govresearchgate.net
Selectivity refers to the ability of an analytical method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. pmda.go.jp This is particularly crucial in complex matrices such as those encountered in pharmaceutical products or biological samples, where co-eluting substances can interfere with the detection of the target analyte. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.gov
Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the spiked amount that is detected is calculated. For trace analysis of N-nitrosamines, acceptable recovery is typically in the range of 80-120%. mdpi.com
Precision describes the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For trace analysis, RSD values of less than 15% are generally considered acceptable. nih.gov
The following interactive table summarizes typical analytical performance parameters for the analysis of N-nitrosamines using modern chromatographic-mass spectrometric methods. While specific data for Benzeneethanamine, N-methyl-N-nitroso- is not widely published, the values presented for other N-nitrosamines provide a relevant benchmark.
Interactive Data Table: Typical Analytical Performance Parameters for N-Nitrosamine Analysis
| Parameter | Typical Range | Analytical Technique(s) | Notes |
| Limit of Detection (LOD) | 0.002 - 0.150 ppm | GC-MS/MS, LC-MS/MS | Can vary significantly based on matrix and instrumentation. |
| Limit of Quantitation (LOQ) | 0.008 - 0.500 ppm | GC-MS/MS, LC-MS/MS | The lowest concentration for reliable quantitative measurement. |
| Accuracy (Recovery) | 80% - 120% | GC-MS/MS, LC-MS/MS | Assessed by spiking experiments in the relevant matrix. |
| Precision (%RSD) | < 15% | GC-MS/MS, LC-MS/MS | Intra-day and inter-day precision should be evaluated. |
Implementation of Quality Control Protocols in Metabolomic and Trace Analysis
To ensure the reliability and reproducibility of results in the analysis of Benzeneethanamine, N-methyl-N-nitroso-, particularly in the context of metabolomics and trace analysis, a robust quality control (QC) system is indispensable. researchgate.net These protocols are designed to monitor and control the performance of the entire analytical workflow, from sample preparation to data acquisition and processing.
Key components of a comprehensive QC protocol include:
System Suitability Tests: These are performed before each analytical run to ensure that the analytical system is performing within predefined specifications. This typically involves injecting a standard solution of the analyte and monitoring parameters such as peak shape, retention time, and signal intensity.
Use of Internal Standards: An isotopically labeled analog of Benzeneethanamine, N-methyl-N-nitroso-, if available, should be used as an internal standard. The internal standard is added to all samples, calibration standards, and QC samples at a constant concentration. It helps to correct for variations in sample preparation, injection volume, and instrument response.
Calibration Standards: A series of calibration standards covering the expected concentration range of the analyte in the samples are analyzed with each batch of samples. The calibration curve is used to quantify the analyte in the unknown samples. The correlation coefficient (r²) of the calibration curve should be greater than 0.99. nih.gov
Quality Control Samples: QC samples are prepared by spiking a known concentration of the analyte into a matrix that is similar to the study samples. These are analyzed at regular intervals throughout the analytical run to monitor the accuracy and precision of the method. The concentrations of the QC samples should be within predefined acceptance criteria (e.g., ±15% of the nominal value).
Blank Samples: A blank sample (a matrix without the analyte) is analyzed to check for any contamination or interference from the reagents or the analytical system.
Batch-to-Batch Monitoring: In large-scale studies, such as metabolomics investigations, it is crucial to monitor the performance of the analytical method across different batches of samples. This can be achieved by analyzing a set of pooled QC samples with each batch and using statistical process control charts to monitor key performance indicators.
Environmental Behavior and Degradation Pathways of Benzeneethanamine, N Methyl N Nitroso
Environmental Distribution and Exposure Scenarios
While specific environmental monitoring data for Benzeneethanamine, N-methyl-N-nitroso- (also known as N-nitroso-N-methyl-2-phenylethylamine or NMPEA) are limited, the behavior of the broader class of N-nitrosamines provides a strong indication of its likely distribution and fate. N-nitrosamines are recognized as environmental contaminants that can be formed from industrial processes, disinfection byproducts, and in vivo formation from precursors. nih.govmtu.edusemanticscholar.org
N-nitrosamines are frequently detected in various water systems, including industrial wastewater, river water, groundwater, and even chlorinated drinking water. nih.govacs.org Their presence is often linked to industrial and municipal discharges. semanticscholar.orgacs.org
Industrial activities are a significant source of N-nitrosamines in the environment. mtu.edu A survey of industrial wastewater treatment plants in Switzerland detected several N-nitrosamines at concentrations two to five orders of magnitude higher than those typically found in municipal wastewater. semanticscholar.org Key industries associated with N-nitrosamine formation and discharge include rubber manufacturing, leather tanning, metal casting, and the production of basic chemicals. semanticscholar.orgresearchgate.net For example, N-nitrosodimethylamine (NDMA) has been detected in industrial wastewater from chemical factories at concentrations up to 0.25 µg/L. nih.gov Studies in China's Jialu River basin and Pearl River Delta also found that industrial and domestic wastewater were the primary contributors to nitrosamine (B1359907) contamination in surface and groundwater, with NDMA and N-nitrosodiethylamine (NDEA) being predominant compounds. mtu.eduacs.org
Given that Benzeneethanamine, N-methyl-N-nitroso- is formed from the precursor N-methyl-phenethylamine, it could potentially be found in effluents from industries where this or structurally similar amines are used.
| N-Nitrosamine Compound | Water Matrix | Concentration Range | Location/Source | Reference |
|---|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Industrial Wastewater | Up to 975 µg/L | Switzerland | semanticscholar.org |
| N-Nitrosodiethylamine (NDEA) | Industrial Wastewater | Up to 90.7 µg/L | Switzerland | semanticscholar.org |
| N-Nitrosomorpholine (NMOR) | Industrial Wastewater | Up to 710 µg/L | Switzerland | semanticscholar.org |
| N-Nitrosodimethylamine (NDMA) | Groundwater | Up to 52 ng/L | Agricultural Region, China | rsc.org |
| N-Nitrosodibutylamine (NDBA) | Freshwater Sediments | 0.2–3.3 ng/g dw | Near WWTPs, USA | researchgate.net |
| N-Nitrosopyrrolidine (NPYR) | Freshwater Sediments | 3.4–19.6 ng/g dw | Near WWTPs, USA | researchgate.net |
Tobacco and tobacco smoke are significant sources of exposure to a range of volatile and tobacco-specific N-nitrosamines (TSNAs). nih.govnih.govresearchgate.net Compounds such as NDMA, N-nitrosoethylmethylamine (NEMA), N-nitrosopyrrolidine (NPYR), and N'-nitrosonornicotine (NNN) have been quantified in both cigarette tobacco and mainstream smoke. nih.gov For many volatile nitrosamines, concentrations are significantly higher in the smoke than in the unburned tobacco, indicating their formation during combustion. nih.gov
Internal (in vivo) formation is another major source of human exposure, where ingested nitrates are reduced to nitrites, which can then react with secondary and tertiary amines from the diet within the gastrointestinal tract to form N-nitroso compounds. nih.gov
| N-Nitrosamine Compound | Matrix | Concentration Range (ng/cigarette) | Reference |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Mainstream Smoke | 6.3 - 76.4 | nih.gov |
| N-Nitrosoethylmethylamine (NEMA) | Mainstream Smoke | <1.0 - 7.1 | nih.gov |
| N-Nitrosodiethylamine (NDEA) | Mainstream Smoke | 1.0 - 28 | nih.gov |
| N-Nitrosopyrrolidine (NPYR) | Mainstream Smoke | 3.9 - 41.2 | nih.gov |
Abiotic Environmental Transformation Processes
One of the most significant abiotic degradation pathways for N-nitrosamines in the environment is photolysis by ultraviolet (UV) irradiation. mtu.edusci-hub.se These compounds are rapidly decomposed by sunlight, which limits their persistence in sunlit air and surface waters. nih.gov The photolytic mechanism for N-nitrosamines, particularly the well-studied NDMA, involves the absorption of UV photons, which leads to the cleavage of the N-N bond. mdpi.com
The process is highly dependent on the wavelength of light. For NDMA, there is a strong absorbance peak around 228 nm and another at 253.7 nm, a wavelength emitted by commercial low-pressure mercury-vapor UV lamps. mdpi.comresearchgate.net The quantum yield and degradation products can be influenced by environmental conditions such as pH and the presence of dissolved oxygen. nih.gov The presence of dissolved oxygen has been shown to increase the quantum yield of NDMA photolysis, promoting a photooxidation pathway that forms methylamine (B109427) and nitrate (B79036). nih.gov Major photolytic degradation pathways for NDMA include:
Homolytic cleavage of the N-N bond, forming an aminium radical and nitric oxide. mdpi.com
Heterolytic photocleavage of the N-N bond, facilitated by water, to form dimethylamine (B145610) and nitrous acid. mdpi.com
Photooxidation in the presence of dissolved oxygen. nih.gov
This photochemical reactivity is centered on the N-nitroso functional group and is therefore expected to be a primary degradation route for Benzeneethanamine, N-methyl-N-nitroso- in aquatic environments exposed to sunlight.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Maximum Absorbance (π → π*) | 228 nm | Aqueous Solution | mdpi.comresearchgate.net |
| Molar Absorptivity at 228 nm | 7380 M-1cm-1 | Aqueous Solution | mdpi.com |
| Molar Absorptivity at 253.7 nm | 1650 M-1s-1 | pH 7 | mdpi.com |
| Quantum Yield at 253.7 nm | 0.24 | pH 7 | mdpi.com |
The stability of N-nitroso compounds in aqueous solutions can be highly dependent on pH. nih.gov While specific hydrolysis data for Benzeneethanamine, N-methyl-N-nitroso- is not available, studies on other N-nitroso compounds demonstrate that both acidic and basic conditions can facilitate decomposition.
Thermal decomposition is another potential non-biological degradation route. While many nitrosamines are relatively stable under normal conditions, they can decompose at elevated temperatures. ontosight.ai For example, N-nitroso-N-methylurethane may decompose, and potentially become explosive, upon heating or if stored above 15°C. nih.gov
Biotic Environmental Degradation Mechanisms
Microbial activity is a key factor in the natural attenuation of N-nitrosamines in water and soil environments. Although the biodegradation of Benzeneethanamine, N-methyl-N-nitroso- has not been specifically detailed, research on analogous compounds like NDMA demonstrates that various microorganisms are capable of degrading these contaminants. iwaponline.comnih.gov
Both anaerobic and aerobic bacteria have been shown to reduce nitrosamines. iwaponline.com A wide range of bacteria common to the gastrointestinal tract, including strains of E. coli and Lactobacillus, can degrade diphenylnitrosamine and NDMA. nih.govportlandpress.com The bacterial degradation pathway appears to differ from mammalian metabolism, with the primary products being the parent amine and nitrite (B80452) ions. nih.govnih.gov
In environmental systems, microorganisms have been identified that can mineralize NDMA. nih.gov Several bacterial strains can utilize nitrosamines as a source of nitrogen or degrade them cometabolically while using another compound as a primary carbon source. iwaponline.com For instance:
The propanotroph Rhodococcus ruber ENV425 can biodegrade NDMA. iwaponline.com
Toluene-oxidizing bacteria like Pseudomonas mendocina KR1 and methanotrophs such as Methylosinus trichosporium OB3b also have the capacity to reduce NDMA. iwaponline.com
A Bacillus species isolated from a drinking water biofilter was shown to effectively degrade multiple nitrosamines, including NMEA, N-nitrosodi-n-propylamine (NDPA), NPYR, and N-nitrosopiperidine (NPIP). iwaponline.com
Studies on the biodegradation of a mixture of nitrosamines in natural lake and river water showed that degradation rates vary significantly between compounds, with N-nitrosodiethanolamine (NDELA) being more readily biodegradable than NDMA under the tested conditions. sintef.no This highlights that the molecular structure, including the nature of the alkyl groups, plays a crucial role in the susceptibility of a nitrosamine to microbial attack. The degradation of Benzeneethanamine, N-methyl-N-nitroso- would likely be initiated by enzymatic action on the methyl or phenylethyl side chains.
Aerobic Biodegradation Pathways and Microbial Involvement
Aerobic biodegradation is a key process in the natural attenuation of N-nitrosamines in the environment. Studies have shown that certain microorganisms are capable of degrading these compounds, often through cometabolism, where the degradation is facilitated by enzymes induced by other substrates.
Research Findings: The biodegradation of N-nitrosamines is largely attributed to bacteria that express specific monooxygenase enzymes. nih.gov These enzymes, which are induced by the presence of hydrocarbons like methane (B114726), propane (B168953), or toluene (B28343), can initiate the breakdown of the N-nitroso group. psu.edu For instance, the water contaminant N-nitrosodimethylamine (NDMA) has been shown to be biodegradable, although information on the specific organisms and biochemical mechanisms is still being uncovered. nih.gov
Several bacterial strains have been identified as capable of degrading NDMA under aerobic conditions. These include:
Methylotrophs: Methylosinus trichosporium OB3b, which expresses soluble methane monooxygenase (sMMO). nih.govpsu.edu
Propanotrophs: Mycobacterium vaccae JOB-5, utilizing a propane monooxygenase (PMO), and Rhodococcus ruber ENV425. nih.govpsu.edunih.gov
Toluene-oxidizers: Ralstonia pickettii PKO1 and Pseudomonas mendocina KR1, which use toluene 4-monooxygenases. nih.govpsu.edu
The degradation pathway often begins with an enzymatic attack on the carbon atom adjacent (the α-carbon) to the nitroso group. For example, the proposed pathway for NDMA degradation by Rhodococcus ruber ENV425 involves a denitrosation reaction initiated by hydrogen atom abstraction from a methyl group. nih.gov This leads to the formation of unstable intermediates that break down into less harmful substances. nih.gov Another pathway observed in Pseudomonas mendocina KR1 involves the oxidation of NDMA to N-nitrodimethylamine (NTDMA). researchgate.net In contrast, bacteria expressing aromatic dioxygenases have not shown the capability to degrade NDMA. nih.gov
| Microbial Strain | Enzyme System | Inducing Substrate | Reference |
|---|---|---|---|
| Methylosinus trichosporium OB3b | Soluble Methane Monooxygenase (sMMO) | Methane | nih.govpsu.edu |
| Mycobacterium vaccae JOB-5 | Propane Monooxygenase (PMO) | Propane | nih.govpsu.edu |
| Ralstonia pickettii PKO1 | Toluene 4-Monooxygenase | Toluene | nih.gov |
| Pseudomonas mendocina KR1 | Toluene 4-Monooxygenase (T4MO) | Toluene | nih.govresearchgate.net |
| Rhodococcus ruber ENV425 | Not specified, but effective after growth on propane | Propane, Tryptic Soy Broth, Glucose | nih.gov |
Identification of Environmental Metabolites and Their Fates
The identification of metabolites is crucial for understanding the complete environmental fate of a compound and assessing the risk posed by its transformation products. For N-nitrosamines, metabolic transformation can occur both in vivo in organisms and in the wider environment through microbial action.
General Metabolic Pathways: The metabolic activation of N-nitrosamines is a key area of study due to its link to their carcinogenicity. In biological systems, this process is often mediated by cytochrome P450 (CYP P450) enzymes. researchgate.net A primary pathway is the hydroxylation of the α-carbon, which results in an unstable α-hydroxynitrosamine. researchgate.net This intermediate can then decompose, potentially leading to the formation of reactive species that can bind to cellular macromolecules like DNA. nih.govresearchgate.net Denitrosation, the cleavage of the N-NO bond, represents another potential, though sometimes minor, metabolic pathway. nih.gov
Identified Metabolites from Related Compounds: While specific environmental metabolites for Benzeneethanamine, N-methyl-N-nitroso- are not well-documented, studies on other N-nitrosamines provide examples of degradation products.
NDMA Degradation: Aerobic biodegradation by Rhodococcus ruber ENV425 produces key intermediates including methylamine, nitric oxide, nitrite, nitrate, and formate. nih.gov Small amounts of formaldehyde (B43269) and dimethylamine were also detected. nih.gov The transformation by Pseudomonas mendocina KR1 yields N-nitrodimethylamine (NTDMA), which is further metabolized to N-nitromethylamine. researchgate.net
N-Nitrosomethylaniline Metabolism: In rats, this compound is rapidly metabolized, with methylaniline (the parent amine) being a minor metabolite found in urine. nih.gov A major portion of a related labeled compound was recovered as hippuric acid in rat urine. nih.gov
Isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines: These compounds were found to be metabolized in rats to their corresponding benzoic acid derivatives. nih.gov
The ultimate fate of these metabolites varies. Some, like nitrate and formate, can be assimilated into central metabolic pathways. Others, like the reactive diazonium ions formed during in vivo metabolism, are of toxicological concern. researchgate.net
| Parent Compound | Process/Organism | Identified Metabolites/Intermediates | Reference |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Aerobic Biodegradation (Rhodococcus ruber ENV425) | Methylamine, Nitric oxide, Nitrite, Nitrate, Formate, Formaldehyde, Dimethylamine | nih.gov |
| N-Nitrosodimethylamine (NDMA) | Biotransformation (Pseudomonas mendocina KR1) | N-Nitrodimethylamine (NTDMA), N-Nitromethylamine, Formaldehyde, Methanol (B129727) | researchgate.net |
| N-Nitrosomethylaniline | Metabolism in rats | Methylaniline, Hippuric acid | nih.govnih.gov |
| N-methyl-N-nitroso-(methylphenyl)-methylamines | Metabolism in rats | Corresponding (N-methyl-N-nitroso-aminomethyl)-benzoic acids | nih.gov |
Environmental Fate Modeling and Predictive Toxicology
Given the large number of N-nitrosamine compounds and the significant resources required for traditional toxicological testing, computational modeling has become an essential tool for predicting their environmental fate and toxic potential. nih.govnih.gov These in silico approaches are used for risk assessment and to prioritize substances for further investigation. lhasalimited.org
Environmental Fate Modeling: Kinetic models are being developed to predict the fate of N-nitrosamines under specific environmental conditions. For instance, an elementary reaction-based kinetic model has been created for the photolysis of NDMA, which is a primary degradation route in sunlit aquatic environments. climit.norsc.org Such models help to understand the transformation products and persistence of these compounds in water systems. rsc.org However, a lack of comprehensive emission data can hinder the development of broader risk assessment tools like an "Environmental Impact Factor (EIF)". climit.no
Predictive Toxicology: A major focus of modeling is to predict the carcinogenic potency of N-nitrosamines. usp.org
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling is a key approach used to relate the chemical structure of nitrosamines to their biological activity, including carcinogenicity. nih.govresearchgate.net These models have shown some ability to predict carcinogenic potency but can be limited by the diversity of the datasets used for training. researchgate.net The goal is to identify structural features, such as the degree of α-carbon branching, that affect potency. lhasalimited.org
Quantum Mechanical Approaches: More advanced models use quantum mechanics to understand the underlying chemistry that drives carcinogenicity, such as the ability of a compound to be metabolically activated to a reactive species. usp.orgresearchgate.netnih.gov These methods can improve the robustness of predictions, especially for complex nitrosamines that may not be well-represented in existing experimental datasets. researchgate.netnih.govchemrxiv.org One such model demonstrated 77-78% accuracy in distinguishing compounds into three potency categories. nih.govchemrxiv.org
Carcinogenic Potency Categorization Approach (CPCA): For regulatory purposes, approaches like the CPCA are used to assign acceptable intake (AI) limits for nitrosamines based on their structure and comparison to analogues with known carcinogenicity data. nih.govlhasalimited.org
These predictive models are crucial for the risk assessment of N-nitrosamine drug substance-related impurities (NDSRIs) and for setting regulatory limits to protect human health. nih.gov The U.S. Environmental Protection Agency's Integrated Risk Information System (IRIS) provides quantitative risk estimates, such as oral slope factors, for some well-studied nitrosamines, which are derived from animal carcinogenicity data. epa.govepa.gov
Structure Activity Relationship Sar Studies for N Nitrosamines Including Benzeneethanamine, N Methyl N Nitroso
Correlating Molecular Structure with Carcinogenic Potency and Target Organ Specificity
The molecular structure of an N-nitrosamine is a primary determinant of its carcinogenic potency and the organ systems it affects. nih.govfao.org A critical step in the activation of many carcinogenic nitrosamines is the enzymatic oxidation at the α-carbon position relative to the nitroso group. nih.gov This metabolic activation, primarily mediated by cytochrome P450 enzymes, leads to the formation of unstable α-hydroxy nitrosamines. researchgate.net These intermediates can then break down to form highly reactive electrophiles, such as diazonium ions, which can alkylate DNA and other cellular macromolecules, initiating the carcinogenic process. researchgate.netnih.gov
The structural features surrounding the N-nitroso group dictate the efficiency of this metabolic activation. For Benzeneethanamine, N-methyl-N-nitroso-, the two α-carbons are the methylene (B1212753) group of the phenethyl moiety and the methyl group. The presence of hydrogen atoms on these α-carbons is a prerequisite for the α-hydroxylation mechanism to occur. nih.gov The specific cytochrome P450 isozymes involved in the metabolism can also influence which α-carbon is preferentially hydroxylated, potentially leading to different reactive intermediates and, consequently, different target organ specificities. nih.gov
Target organ specificity is also a complex outcome of the molecular structure. fao.orgnih.gov While the liver is a common target for many nitrosamines due to its high concentration of metabolic enzymes, other organs can also be affected. nih.gov The specific reactive metabolite formed, its stability, and its distribution throughout the body all play a role in determining which organs will develop tumors. nih.gov For example, some nitrosamines are known to induce tumors in the esophagus, bladder, or pancreas in animal models, and these specificities are linked to their chemical structures. fao.orgnih.gov
Influence of Substituent Effects and Alkyl Chain Variations on Biological Activity
Substituents on the alkyl chains of N-nitrosamines can significantly modulate their biological activity. The size, shape, and electronic nature of these substituents can either enhance or diminish carcinogenic potency.
Alkyl Chain Length and Branching: Generally, an increase in the length of the alkyl chain can lead to a decrease in carcinogenic potency. nih.govca.gov This is often attributed to steric hindrance, where bulkier alkyl groups impede the access of metabolic enzymes to the α-carbon, thus slowing down the rate of activation. researchgate.net In the case of Benzeneethanamine, N-methyl-N-nitroso-, the phenethyl group is significantly larger than a simple methyl or ethyl group.
Branching at the α-carbon can also dramatically reduce carcinogenic potency. lhasalimited.org For example, replacing a primary α-carbon with a tertiary one can be a deactivating feature. fda.gov In Benzeneethanamine, N-methyl-N-nitroso-, both α-carbons (on the methyl and the ethyl portion of the phenethyl group) are primary.
The table below summarizes the general influence of structural modifications on the carcinogenic potency of N-nitrosamines.
| Structural Modification | General Effect on Carcinogenic Potency | Rationale |
| Increasing Alkyl Chain Length | Decrease | Steric hindrance at the α-carbon, altering metabolic activation. nih.gov |
| α-Carbon Branching | Decrease | Increased steric hindrance, reducing the rate of α-hydroxylation. lhasalimited.org |
| β-Carbon Electron-Withdrawing Groups | Decrease | Alters electronic properties, making α-carbon less susceptible to oxidation. nih.gov |
| Absence of α-Hydrogens | Inactivation | Prevents metabolic activation via the α-hydroxylation pathway. researchgate.net |
Application of Molecular Descriptors and QSAR Models in Predictive Toxicology
Given the vast number of potential N-nitrosamine structures, experimental testing of each compound for carcinogenicity is impractical. Therefore, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly being used for predictive toxicology. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov
These models utilize a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For N-nitrosamines, these descriptors can include:
Topological descriptors: Describing the connectivity and branching of the molecule.
Geometric descriptors: Relating to the 3D shape and size of the molecule.
Electronic descriptors: Quantifying the distribution of electrons and partial charges within the molecule.
Quantum chemical descriptors: Derived from quantum mechanical calculations, these can provide insights into the reactivity and stability of the molecule and its metabolites. nih.govresearchgate.net
By training these models on datasets of N-nitrosamines with known carcinogenic potencies, it is possible to predict the potential hazard of untested compounds like Benzeneethanamine, N-methyl-N-nitroso-. nih.govresearchgate.net For instance, a 3D-QSAR partial least squares (PLS) regression model has been developed to predict the logTD50 (a measure of carcinogenic potency) of nitrosamine (B1359907) compounds. nih.gov These models are valuable tools for regulatory agencies and pharmaceutical companies to prioritize testing and manage the risks associated with N-nitrosamine impurities. lhasalimited.orgnih.gov
The Carcinogenic Potency Categorization Approach (CPCA) is one such methodology that uses structural features to assign a nitrosamine to a potency category, which then informs the acceptable intake limit. nih.govfda.gov This approach considers factors like the number of α-hydrogens and the presence of activating or deactivating structural features. fda.gov
Computational and Statistical Approaches to SAR Delineation
A variety of computational and statistical methods are employed to elucidate the complex SAR of N-nitrosamines. nih.gov These approaches aim to move from qualitative observations to statistically robust models that can confidently predict carcinogenic potential. pharmaexcipients.comacs.org
Expert Rule-Based Models: These models are constructed based on existing knowledge of the chemical and biological mechanisms of N-nitrosamine carcinogenicity. nih.govnih.gov They incorporate rules derived from decades of research, such as the requirement for α-hydrogens for metabolic activation. nih.gov
Statistical Models: These models use statistical techniques to identify correlations between structural features and carcinogenic potency from large datasets. nih.govnih.gov Methods like linear discriminant analysis and graph neural networks have been used to build models that can classify nitrosamines based on their likelihood of being carcinogenic. nih.govnih.gov
Bayesian Multiple Linear Regression: This is a more advanced statistical method that has been used to estimate the effects of multiple structural features on carcinogenic potency simultaneously and independently. acs.orgnih.gov This approach helps to avoid the confounding effects that can arise when a single compound possesses multiple features that influence its activity. nih.gov
Quantum Mechanics: Quantum mechanical calculations are used to model the electronic structure of N-nitrosamines and their transition states during metabolic activation. researchgate.netacs.org This provides a deeper, mechanism-based understanding of why certain structures are more reactive and potent than others. researchgate.net These computational approaches can help to refine SARs and improve the accuracy of predictive models. acs.org
By integrating these diverse computational and statistical approaches, researchers can develop a more comprehensive understanding of the structural determinants of N-nitrosamine carcinogenicity, which is essential for the risk assessment of compounds such as Benzeneethanamine, N-methyl-N-nitroso-.
Theoretical and Computational Chemistry Approaches to Benzeneethanamine, N Methyl N Nitroso
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of a molecule, which in turn governs its chemical reactivity. nih.govresearchgate.net For Benzeneethanamine, N-methyl-N-nitroso-, these methods can predict the likelihood of its metabolic activation into a carcinogenic agent.
The primary mechanism for the activation of many N-nitrosamines is cytochrome P450 (CYP)-mediated α-hydroxylation. nih.gov This reaction involves the enzymatic hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group. Quantum chemical calculations can model this process by determining the energies of transition states and intermediates, thereby predicting the most likely metabolic pathway. nih.gov
For Benzeneethanamine, N-methyl-N-nitroso-, there are two potential sites for α-hydroxylation: the methyl group and the methylene (B1212753) group of the phenethyl moiety. QC methods can calculate the activation energy barriers for hydroxylation at each site. A lower energy barrier suggests a more favorable reaction pathway. These calculations consistently show that for many non-symmetrical nitrosamines, α-hydroxylation occurs more readily on the less sterically hindered α-carbon atom. nih.gov
Furthermore, QC calculations provide insights into the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. This information is critical for predicting how the molecule and its metabolites will interact with biological macromolecules. The stability of the resulting diazonium or carbocation intermediates, which are the ultimate alkylating agents that damage DNA, can also be assessed. Studies have shown that carcinogenic nitrosamines tend to form reactive diazonium ions, whereas non-carcinogenic analogues may form more stable carbocations that are more likely to react with water than with DNA. nih.gov
Table 1: Representative Quantum Chemical Descriptors for N-Nitrosamine Reactivity Note: These values are illustrative for a typical N-nitrosamine and would require specific calculation for Benzeneethanamine, N-methyl-N-nitroso-.
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates the susceptibility of the molecule to electrophilic attack; a higher energy suggests greater reactivity. |
| LUMO Energy | Indicates the susceptibility to nucleophilic attack; a lower energy suggests greater reactivity. |
| Atomic Charges on α-Carbons | Predicts the site of initial metabolic attack (hydroxylation) by CYP enzymes. |
| Activation Energy (α-hydroxylation) | The energy barrier for the rate-limiting step in metabolic activation; a lower value indicates a higher probability of forming reactive intermediates. nih.gov |
| Stability of Diazonium Ion | The relative stability of the ultimate carcinogenic electrophile determines its potential to alkylate DNA. nih.gov |
Molecular Dynamics Simulations for Biological Interactions and Conformations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed, dynamic insights into how Benzeneethanamine, N-methyl-N-nitroso- interacts with biological systems, such as metabolic enzymes and DNA, which is something static quantum calculations cannot fully capture.
An essential application of MD is to simulate the binding of the nitrosamine (B1359907) within the active site of a cytochrome P450 enzyme. The process begins with molecular docking, where the compound is placed into the enzyme's binding pocket in a variety of possible orientations. MD simulations are then used to refine this binding pose and to observe the conformational dynamics of both the compound and the enzyme. These simulations can reveal the stability of the binding, the key amino acid residues involved in the interaction, and whether the compound is positioned favorably for the catalytic α-hydroxylation reaction to occur.
Following metabolic activation, MD simulations can also be used to model the interaction between the resulting electrophilic species (e.g., a methyldiazonium ion) and a segment of a DNA double helix. These simulations can illustrate how the reactive metabolite diffuses, approaches the DNA, and positions itself to form a covalent bond, or adduct, with a specific nucleotide base, such as guanine. This provides a dynamic picture of the initial step in chemical carcinogenesis.
In Silico Modeling of Metabolic Pathways and DNA Adduct Formation
In silico modeling provides a framework for predicting the metabolic fate of a compound and its potential to form DNA-damaging adducts. nih.gov For Benzeneethanamine, N-methyl-N-nitroso-, the primary metabolic activation pathway is predicted to be α-hydroxylation, consistent with other carcinogenic N-nitrosamines. mdpi.comhesiglobal.org
This process, catalyzed by CYP enzymes, can occur at either the methyl or the phenethyl side of the nitroso group:
Hydroxylation of the Methyl Group: This pathway produces an unstable α-hydroxymethyl intermediate. This intermediate spontaneously decomposes, releasing formaldehyde (B43269) and forming a methyldiazonium ion. This highly reactive ion is a potent electrophile capable of methylating DNA. hesiglobal.org
Hydroxylation of the Phenethyl Group: Hydroxylation at the α-methylene carbon of the phenethyl group yields another unstable intermediate. Its decomposition releases phenylacetaldehyde (B1677652) and forms a phenylethyldiazonium ion, which can also act as a DNA alkylating agent.
The electrophiles generated through these pathways can react with nucleophilic sites on DNA bases to form covalent adducts. mdpi.com The formation of these adducts, if not repaired by the cell, can lead to mutations during DNA replication, a critical event in the initiation of cancer. hesiglobal.org Some of the most significant DNA adducts known to be formed by simple nitrosamines include O⁶-methylguanine, N⁷-methylguanine, and O⁴-methylthymine. mdpi.com O⁶-methylguanine is particularly pro-mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication. In silico models, often part of larger toxicology prediction platforms, use these established mechanisms to forecast the formation of such adducts from novel nitrosamine structures. nih.gov
Table 2: Predicted Metabolic Activation and DNA Adduct Formation of Benzeneethanamine, N-methyl-N-nitroso-
| Metabolic Step | Reactant / Intermediate | Product(s) | Significance |
|---|---|---|---|
| α-Hydroxylation (Path A) | Benzeneethanamine, N-methyl-N-nitroso- | α-Hydroxymethyl intermediate | Initial enzymatic activation by CYP450. nih.gov |
| Decomposition (Path A) | α-Hydroxymethyl intermediate | Methyldiazonium ion + Formaldehyde | Generation of the ultimate carcinogenic electrophile. hesiglobal.org |
| DNA Adduction (Path A) | Methyldiazonium ion + DNA | Methylated DNA adducts (e.g., O⁶-meG, N⁷-meG) | The molecular lesion that can initiate carcinogenesis. mdpi.com |
| α-Hydroxylation (Path B) | Benzeneethanamine, N-methyl-N-nitroso- | α-Hydroxyphenethyl intermediate | Alternative enzymatic activation pathway. |
| Decomposition (Path B) | α-Hydroxyphenethyl intermediate | Phenylethyldiazonium ion + Phenylacetaldehyde | Generation of a different reactive electrophile. |
| DNA Adduction (Path B) | Phenylethyldiazonium ion + DNA | Phenethylated DNA adducts | Potential for different types of DNA damage. |
Computational Toxicology and Risk Assessment Methodologies
Computational toxicology employs in silico models to predict the adverse effects of chemicals and assist in regulatory risk assessment, which is especially valuable for classes of compounds like N-nitrosamines where many members lack experimental toxicity data. nih.govqsaranalytics.com.mx
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical tools that correlate specific structural or physicochemical properties of molecules with their biological activity, such as carcinogenic potency. nih.gov For N-nitrosamines, QSAR models are developed using large datasets of compounds with known carcinogenic potencies (e.g., TD₅₀ values from rodent bioassays). These models can then predict the potency of a new nitrosamine, like Benzeneethanamine, N-methyl-N-nitroso-, based on its unique structural features. nih.gov Descriptors used in these models can range from simple molecular properties to complex quantum mechanical parameters.
Carcinogenic Potency Categorization Approach (CPCA): The CPCA is a well-established expert rule-based system used by regulatory agencies to assign N-nitrosamines to different potency categories for risk assessment. fda.gov The approach is based on identifying key structural features that are known to either increase or decrease carcinogenic potency. Features that facilitate α-hydroxylation and the formation of unstable, reactive electrophiles generally lead to a higher potency classification. For Benzeneethanamine, N-methyl-N-nitroso-, the presence of activatable α-hydrogens on both sides of the nitroso group and the absence of significant deactivating features (like bulky groups or electron-withdrawing groups) would likely place it in a category of concern. fda.gov
Integrated In Silico Approaches: Modern risk assessment increasingly relies on integrated strategies that combine multiple computational methods. nih.gov For instance, an assessment might start with a CPCA or QSAR prediction and supplement it with quantum chemical calculations to refine the understanding of metabolic activation. nih.gov This integrated approach, which can combine predictions of bioavailability, metabolism, and DNA reactivity, provides a more mechanistic and defensible basis for setting acceptable intake limits for nitrosamine impurities in pharmaceuticals and other products. nih.gov
Table 3: Summary of Computational Toxicology Methodologies
| Methodology | Description | Predicted Application to Benzeneethanamine, N-methyl-N-nitroso- |
|---|---|---|
| QSAR | Statistical models relating chemical structure to carcinogenic potency. nih.gov | Prediction of a quantitative TD₅₀ value based on structural similarity to known carcinogens. |
| CPCA | Expert rule-based system for classifying carcinogenic potency based on structural alerts. fda.gov | Categorization into a potency class (e.g., high, moderate) based on its α-hydrogen availability and other structural features. |
| Mechanistic Modeling | Uses QM and other methods to model the specific biochemical steps of toxicity (e.g., metabolic activation, DNA adduct formation). nih.govnih.gov | Provides a mechanistic rationale for its carcinogenic potential by calculating reaction energies and identifying the most likely reactive metabolites and DNA adducts. |
Research Gaps and Future Directions in Benzeneethanamine, N Methyl N Nitroso Studies
Further Elucidation of Undefined Molecular Mechanisms of Action
The carcinogenic activity of N-nitroso compounds is broadly understood to stem from their metabolic activation into reactive electrophilic agents that can alkylate DNA, leading to mutations and the initiation of cancer. nih.gov This process typically involves hydroxylation by cytochrome P450 enzymes, followed by decomposition to form diazonium ions, which are potent alkylating agents. acs.orgnih.gov For instance, N-nitrosodimethylamine (NDMA) is metabolized to a methylating agent that forms DNA adducts, such as O6-methylguanine, and induces significant oxidative stress. nih.govmdpi.com
However, the specific molecular mechanisms for Benzeneethanamine, N-methyl-N-nitroso- are largely undefined. Key research gaps include:
Metabolic Activation Pathways: The specific cytochrome P450 isozymes responsible for the activation of Benzeneethanamine, N-methyl-N-nitroso- have not been identified. Understanding which enzymes are involved is crucial for predicting inter-individual variability in susceptibility.
DNA Adduct Profile: The complete profile of DNA adducts formed by its reactive metabolites is unknown. While alkylation is expected, the precise nature of the adducts, their distribution within the genome, and their repair kinetics need to be determined.
Downstream Signaling Cascades: Beyond the initial DNA damage, the subsequent cellular responses, including the activation of specific DNA repair pathways, cell cycle checkpoints, and apoptotic mechanisms, remain to be elucidated. The role of non-genotoxic mechanisms, such as inflammation and oxidative stress, in its potential carcinogenicity also requires investigation. nih.gov
Future research should focus on in-vitro and in-vivo studies using advanced molecular biology techniques to map the metabolic pathways, identify the full spectrum of DNA adducts, and unravel the complex signaling networks that are perturbed by exposure to this compound.
Comprehensive Assessment of ADME (Absorption, Distribution, Metabolism, Excretion) in Human Systems
A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to assessing its risk to human health. For many N-nitrosamines, this information is incomplete, and for Benzeneethanamine, N-methyl-N-nitroso-, there is a significant lack of data pertaining to human systems. Studies on related compounds, such as N-nitrosomethylaniline, show rapid metabolism and even distribution throughout the body in animal models, with denitrosation being a minor metabolic route. nih.gov Urinary excretion has been confirmed as a pathway for several N-nitrosamines. rsc.org
The primary research gaps are:
Absorption: The rate and extent of absorption following oral, dermal, and inhalation exposure in humans are unknown.
Distribution: There is no information on the tissue distribution and potential for bioaccumulation of Benzeneethanamine, N-methyl-N-nitroso- or its metabolites in human organs. It is critical to determine if it targets specific tissues, as seen with the hepatotoxicity of NDMA. nih.gov
Metabolism: While metabolic activation is presumed, the specific human metabolic pathways, the identity of the resulting metabolites, and the kinetics of these transformations have not been studied.
Excretion: The routes and rates of excretion of the parent compound and its metabolites from the human body are yet to be determined.
Future studies should employ advanced techniques like physiologically based pharmacokinetic (PBPK) modeling, integrating in-vitro data from human cell lines and in-vivo data from animal models to predict the ADME profile in humans. This will be essential for accurate risk assessment and for linking external exposure levels to internal doses.
Development of Next-Generation Analytical Methodologies for Ultra-Trace Detection and Speciation
The detection of N-nitrosamines at trace levels is critical due to their high potency. edqm.eu Current analytical methods for nitrosamines often rely on highly sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govpmda.go.jp Advances like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as Orbitrap or Q-Exactive instruments, have enabled detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range in various matrices including pharmaceuticals, water, and biological fluids. gcms.czmdpi.comresearchgate.net
Despite these advances, there are still research gaps and opportunities for development:
Method Speciation: Current methods primarily focus on quantifying the parent compound. There is a need for methodologies that can simultaneously detect and quantify not only Benzeneethanamine, N-methyl-N-nitroso- but also its key metabolites and transformation products in complex matrices.
Real-Time Monitoring: The development of sensors or portable analytical systems for real-time or near-real-time monitoring in environmental or industrial settings is a significant challenge.
Matrix Effects: Complex sample matrices can interfere with the accuracy and sensitivity of ultra-trace analysis. Novel sample preparation and extraction techniques are needed to overcome these matrix effects. pmda.go.jp
Future work should aim to develop validated, multi-residue methods using HRMS for comprehensive speciation. The exploration of novel ionization techniques and sample pre-concentration technologies could further push the boundaries of detection, enabling more accurate exposure assessment.
| Technique | Matrix | Typical Detection Limit (LOD/LOQ) | Reference(s) |
| GC-Orbitrap MS | Pharmaceuticals | < 0.05 ppm (LOQ) | gcms.cz |
| UHPLC-Triple Quadrupole MS | Groundwater | 1.12–3.71 ng/L (Method Detection Limit) | mdpi.com |
| UHPLC-Q-Exactive MS | Water | 0.4–12 ng/L (Detection Limit) | researchgate.net |
| UHPLC-MS/MS | Human Urine | 0.1–0.85 ng/mL (LOD) | rsc.org |
This table is interactive. Users can sort and filter the data.
Advanced Epidemiological Studies Integrating Molecular Endpoints and Exposure Assessment
While the carcinogenicity of many N-nitrosamines is well-established in animal models, human epidemiological data for specific compounds like Benzeneethanamine, N-methyl-N-nitroso- is nonexistent. epa.gov Risk assessments for nitrosamines without sufficient carcinogenicity data often rely on structure-activity relationships (SARs) and read-across approaches from data-rich analogues. nih.gov
The major gaps in knowledge that need to be addressed by future epidemiological research are:
Lack of Human Studies: There are no dedicated epidemiological studies investigating the association between exposure to Benzeneethanamine, N-methyl-N-nitroso- and cancer risk or other health outcomes in human populations.
Exposure Assessment: Robust methods for assessing human exposure to this specific compound in the general population or in occupational settings are not established.
Integration of Molecular Endpoints: Traditional epidemiological studies often rely on linking exposure to disease incidence. Advanced studies are needed that incorporate molecular endpoints, such as compound-specific DNA adducts or gene expression profiles in surrogate tissues (e.g., blood cells), as biomarkers of exposure and effect.
Future research should prioritize the development of large, prospective cohort studies in potentially exposed populations. These studies must integrate high-quality exposure assessment, using the advanced analytical methods discussed previously, with the analysis of molecular biomarkers. This approach will provide a stronger basis for establishing a causal link between exposure and disease and for understanding the mechanisms of action in humans.
In-depth Investigation of Environmental Transformation Products and Their Ecotoxicological Implications
N-nitrosamines can enter the environment from various sources and undergo transformation through processes like photolysis (degradation by light), hydrolysis, or biodegradation. nih.gov For example, ozonation and chlorination during wastewater treatment can influence the formation and degradation of nitrosamines like NDMA. biotech-asia.org However, the environmental fate of Benzeneethanamine, N-methyl-N-nitroso- is completely uncharacterized.
Significant research gaps include:
Transformation Pathways: The specific products formed from the degradation of Benzeneethanamine, N-methyl-N-nitroso- in different environmental compartments (air, water, soil) under various conditions (e.g., sunlight, presence of microorganisms) are unknown.
Ecotoxicity of Transformation Products: The potential toxicity of these environmental transformation products to aquatic and terrestrial organisms has not been evaluated. These products could be more or less toxic than the parent compound, representing a critical data gap for environmental risk assessment.
Bioavailability and Persistence: The persistence of the parent compound and its degradation products in the environment and their potential to be taken up by organisms are key parameters that need to be investigated.
Future research efforts should focus on conducting controlled laboratory studies to identify degradation pathways and products. Subsequently, the ecotoxicological effects of both the parent compound and its major transformation products should be assessed using a battery of standardized tests on representative organisms (e.g., algae, invertebrates, fish).
Design and Implementation of Novel Remediation and Prevention Strategies
Strategies to control N-nitrosamine contamination generally fall into two categories: preventing their formation and remediating existing contamination. researchgate.net Prevention often involves controlling the precursor molecules (amines and nitrosating agents) and the reaction conditions. bioanalysis-zone.com
Prevention Strategies:
pH and Temperature Control: Nitrosamine (B1359907) formation is typically favored under acidic conditions; therefore, maintaining a neutral or basic pH can significantly reduce reaction rates. fda.gov Similarly, controlling temperature can minimize formation. zamann-pharma.com
Use of Inhibitors: Antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) can act as nitrite (B80452) scavengers, preventing the nitrosation of amines. fda.govijpsjournal.com
Precursor Control: Reducing the concentration of nitrite and amine precursors in raw materials and manufacturing processes is a key preventive measure. senpharma.vnsetylose.com
Remediation Strategies:
Advanced Oxidation Processes (AOPs): Technologies like ozonation have been explored for the degradation of nitrosamines in water. biotech-asia.org
Adsorption: The use of adsorbent materials to remove nitrosamines from contaminated media is a potential remediation approach.
The primary research gap is the lack of strategies specifically designed for and validated against Benzeneethanamine, N-methyl-N-nitroso-. Future research should focus on designing and testing novel remediation technologies, such as catalytic degradation, bioremediation using specialized microorganisms, and the development of highly selective adsorbent materials. For prevention, a deeper understanding of the formation kinetics of this specific compound under various industrial and environmental conditions is needed to design more targeted and effective inhibition strategies.
Q & A
What are the primary analytical methods for identifying and quantifying Benzeneethanamine, N-methyl-N-nitroso- in complex matrices?
Basic Research Focus
The compound is typically analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS) due to its low volatility and polar nature. Method validation (AMV) requires calibration against certified reference materials (CRMs) to ensure accuracy, as emphasized by its use in Quality Control (QC) for nitrosamine monitoring . Structural confirmation via InChI (InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3) and spectral data (e.g., IR, NMR) is critical for unambiguous identification .
How does the nitroso group transfer mechanism of Benzeneethanamine, N-methyl-N-nitroso- differ in aqueous vs. microemulsion systems?
Advanced Research Focus
In water/AOT/isooctane microemulsions, the nitroso group transfer reaction occurs predominantly at the surfactant film interface. The reaction kinetics depend on the distribution of secondary alkylamines between aqueous and organic phases, with interfacial reactivity driven by localized amine concentration and surfactant interactions. Pseudophase kinetic models quantitatively explain these behaviors, offering insights into solvent effects on reaction pathways .
What are the key factors influencing the stability of Benzeneethanamine, N-methyl-N-nitroso- under varying pH and temperature conditions?
Advanced Research Focus
Stability is pH-dependent: under acidic conditions, nitrosamines are prone to protonation and degradation, while alkaline conditions may accelerate hydrolysis. Thermal degradation studies (e.g., TGA) reveal decomposition thresholds, with byproducts identified via GC-MS. Interactions with thiols (e.g., cysteine) can lead to S-methylation or isomerization, altering toxicity profiles .
How can researchers mitigate interference from co-eluting compounds during trace-level detection of Benzeneethanamine, N-methyl-N-nitroso-?
Methodological Answer
Use orthogonal separation techniques, such as hydrophilic interaction liquid chromatography (HILIC) paired with MS/MS, to resolve polar interferents. Isotope dilution with deuterated analogs (e.g., d6-labeled nitrosamines) improves quantification accuracy. Matrix-matched calibration and solid-phase extraction (SPE) cleanup are recommended for complex biological/environmental samples .
What in vitro models are suitable for studying the carcinogenic potential of Benzeneethanamine, N-methyl-N-nitroso-?
Advanced Research Focus
Ames mutagenicity assays (with S9 metabolic activation) and mammalian cell transformation assays (e.g., BALB/3T3) are standard. Recent studies highlight organoid models for tissue-specific genotoxicity profiling. Dose-response relationships should account for enzymatic nitrosation of precursor amines, as observed in drug degradation studies .
How do regulatory guidelines (e.g., EMA, USP) impact method development for Benzeneethanamine, N-methyl-N-nitroso-?
Basic Research Focus
Regulatory bodies mandate limits of detection (LOD) ≤ 1 ng/g and require method validation per ICH Q2(R1). For pharmaceuticals, USP Chapter <1469> specifies LC-MS/MS protocols with stringent system suitability criteria. Cross-laboratory reproducibility studies are critical for compliance .
What synthetic routes yield Benzeneethanamine, N-methyl-N-nitroso- with minimal genotoxic impurities?
Advanced Research Focus
Controlled nitrosation of N-methylphenethylamine using sodium nitrite under acidic conditions (pH 2–3) at 0–5°C minimizes over-nitrosation. Post-synthesis purification via preparative HPLC or distillation removes residual nitrosating agents. Process Analytical Technology (PAT) monitors reaction endpoints in real-time to prevent side-product formation .
How does Benzeneethanamine, N-methyl-N-nitroso- partition in environmental systems, and what are its degradation pathways?
Advanced Research Focus
Partition coefficients (log Kow ~1.5) suggest moderate hydrophilicity, favoring aqueous phase persistence. Photodegradation under UV light generates nitro derivatives and aromatic amines, while microbial degradation in soil produces N-nitrosodimethylamine (NDMA) as a transient metabolite. Advanced oxidation processes (AOPs) using ozone or UV/H2O2 achieve >90% degradation in water .
What safety protocols are essential when handling Benzeneethanamine, N-methyl-N-nitroso- in laboratory settings?
Basic Research Focus
Classified as acutely hazardous (H301, H351), it requires handling in fume hoods with nitrile gloves and lab coats. Spills must be neutralized with 10% ascorbic acid to reduce nitrosamine formation. Storage in amber vials at −20°C under inert atmosphere (N2/Ar) prevents degradation .
How do structural modifications (e.g., alkyl chain length) affect the reactivity of Benzeneethanamine, N-methyl-N-nitroso- derivatives?
Advanced Research Focus
Longer alkyl chains (e.g., methylhexylamine) reduce aqueous solubility, shifting reaction loci to hydrophobic interfaces in microemulsions. Steric hindrance from branched chains slows nitrosation rates, while electron-withdrawing substituents on the benzene ring enhance electrophilicity of the nitroso group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
